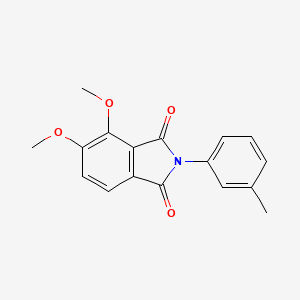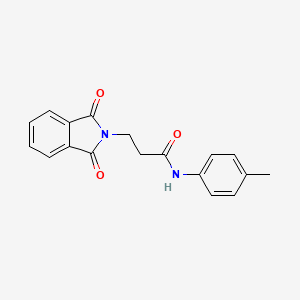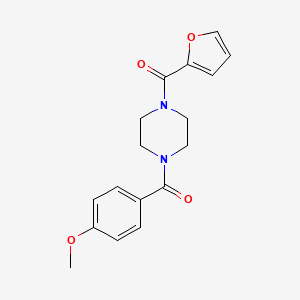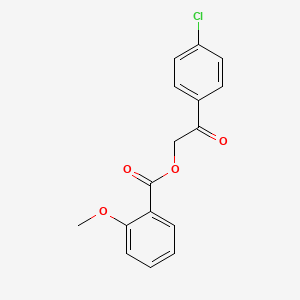![molecular formula C18H18N2O3S B6141612 N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which are involved in the signaling pathways that regulate the immune system. BMS-986142 has been developed as a potential therapeutic for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用机制
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate the immune system. Specifically, TYK2 is involved in the signaling pathway for type I interferons, which are cytokines that play a key role in the immune response to viral infections. By inhibiting TYK2, this compound reduces the activity of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for TYK2, with minimal off-target effects. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity. In addition to its effects on the immune system, this compound has also been shown to have some activity against certain cancer cell lines, although this has not been extensively studied.
实验室实验的优点和局限性
One advantage of N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is its high degree of selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its well-tolerated nature, which makes it a potentially safe therapeutic for autoimmune diseases. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine. One direction is to further study its efficacy in preclinical models of autoimmune diseases, with a focus on optimizing dosing and treatment regimens. Another direction is to study its safety and efficacy in human clinical trials, with a focus on identifying potential side effects and assessing its therapeutic potential in humans. Finally, there is potential to explore its activity against cancer cell lines further, with a focus on identifying potential therapeutic applications in cancer treatment.
合成方法
The synthesis of N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine involves several steps, starting from commercially available starting materials. The key step is the formation of the oxazole ring, which is achieved through a condensation reaction between a ketone and an amine. The benzyl and sulfonyl groups are then introduced through standard organic synthesis techniques. The final product is obtained as a white solid, with a purity of over 99%.
科学研究应用
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with this compound led to a significant reduction in skin inflammation and scaling. In a mouse model of inflammatory bowel disease, this compound improved disease symptoms and reduced intestinal inflammation. These results suggest that this compound has potential as a therapeutic for these diseases.
属性
IUPAC Name |
N-benzyl-2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-10-16(11-9-13)24(21,22)18-17(23-14(2)20-18)19-12-15-6-4-3-5-7-15/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCOWDPBDDSINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
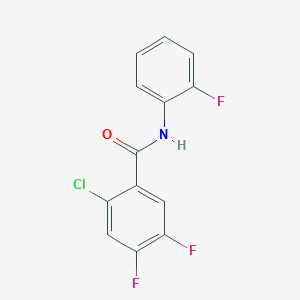
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
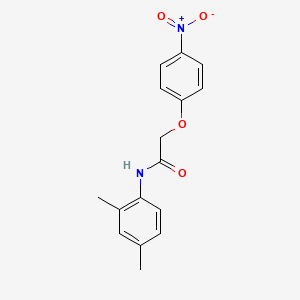
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)
